1-(4-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one
Overview
Description
The compound “1-(4-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one” is a synthetic compound with wide-ranging applications in scientific experiments. It has a molecular weight of 156.23 . The IUPAC name for this compound is (1-acetyl-4-piperidinyl)methanamine .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
This compound is in liquid form . It is stored at a temperature of 4 degrees .Scientific Research Applications
Synthesis of Biologically Active Piperidines
Piperidine derivatives are crucial for the synthesis of biologically active compounds. The compound can serve as a precursor or intermediate in the synthesis of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives are significant in drug design and can lead to the development of new pharmaceuticals.
Pharmacological Applications
The piperidine moiety is present in more than twenty classes of pharmaceuticals . As such, derivatives of “1-(4-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one” could potentially be used in the discovery and biological evaluation of potential drugs. This includes the exploration of their effects as analgesics, anti-inflammatory agents, and antipsychotic medications .
Anticancer Research
Piperidine derivatives have shown promise in anticancer research. They can be designed to target specific pathways involved in cancer cell proliferation and survival. For instance, certain piperidine derivatives have been utilized as dual inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Antimicrobial and Antifungal Applications
The structural flexibility of piperidine derivatives allows them to be tailored for use as antimicrobial and antifungal agents. By modifying the piperidine core of “1-(4-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one,” researchers can develop compounds with specific activity against a range of microbial and fungal pathogens .
Neurological Disorders
Compounds with a piperidine structure have been investigated for their potential in treating neurological disorders. This includes research into anti-Alzheimer’s and antipsychotic agents, where the modulation of neurotransmitter systems is a key therapeutic strategy .
Anticoagulant Properties
Piperidine derivatives can also be explored for their anticoagulant properties. For example, certain 4-(piperidin-1-yl)pyridine derivatives have shown strong factor IIa inhibition, indicating a good anticoagulant effect . This suggests that derivatives of the compound could be valuable in the development of new anticoagulant drugs.
Safety and Hazards
Future Directions
Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This will help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
properties
IUPAC Name |
1-[4-(aminomethyl)piperidin-1-yl]-3,3-dimethylbutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-12(2,3)8-11(15)14-6-4-10(9-13)5-7-14/h10H,4-9,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPNWYAESBVATA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(CC1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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